molecular formula C14H20N2O5 B2385964 4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid CAS No. 1030900-20-9

4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid

Cat. No.: B2385964
CAS No.: 1030900-20-9
M. Wt: 296.323
InChI Key: GDXSRDCMLVSJEC-UHFFFAOYSA-N
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Description

4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid is a complex organic compound characterized by the presence of both hydroxy and methoxy functional groups attached to an aniline and a propylamine moiety, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach includes:

    Formation of the aniline derivative: Starting with 3-hydroxyaniline, the compound is reacted with a suitable protecting group to safeguard the hydroxy functionality.

    Alkylation: The protected aniline is then subjected to alkylation with 3-methoxypropylamine under controlled conditions to introduce the propylamine moiety.

    Deprotection and coupling: The protecting group is removed, and the resulting intermediate is coupled with a butanoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol.

    Substitution: The aniline and propylamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline and propylamine derivatives.

Scientific Research Applications

4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the aniline and propylamine moieties can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxopentanoic acid: Similar structure but with a pentanoic acid moiety.

    4-(3-Hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid methyl ester: Methyl ester derivative of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-hydroxyanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-21-7-3-6-15-12(14(19)20)9-13(18)16-10-4-2-5-11(17)8-10/h2,4-5,8,12,15,17H,3,6-7,9H2,1H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXSRDCMLVSJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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